Home > Products > Screening Compounds P129256 > 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide
2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide -

2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide

Catalog Number: EVT-4925172
CAS Number:
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide (1)

    Compound Description: This compound, also known as ICI 199,441, serves as a critical starting point for developing peripherally selective opioid agonists. Research indicates that attaching a zwitterionic moiety to specific positions within this molecule, known for their bulk tolerance, can significantly influence its pharmacological properties [].

    Compound Description: These conjugates were synthesized and evaluated for their antinociceptive activity through intravenous and intracerebroventricular administration in mice. Results showed that these conjugates had significantly reduced central nervous system-mediated antinociceptive effects compared to the parent ligand, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl) ethyl]acetamide (5) []. This suggests the potential for peripherally selective or active opioid design.

    Compound Description: These compounds, particularly those methylated at specific positions in the ethyl linking group, were explored for their opioid kappa agonist properties []. Conformational analysis of these compounds, especially the desaryl analogues, provided insights into the structural requirements for effective kappa opioid receptor binding. These analyses suggested that compounds capable of adopting an energy minimum similar to the known kappa agonist N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide (U-50488) were more likely to exhibit kappa agonist activity.

    Relevance: This class of compounds, like 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide, features the 2-(3,4-dichlorophenyl)acetamide moiety. The exploration of various N-alkyl and aryl substituents at the ethyl linking group's C1 position aimed to identify compounds mimicking the conformational preferences of the potent kappa agonist U-50488 []. This systematic variation around the core structure underlines the importance of conformational analysis in drug design, particularly when targeting specific receptor subtypes like the kappa opioid receptor.

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide (8)

    Compound Description: This specific compound emerged as a potent kappa opioid agonist, demonstrating significantly higher potency in vitro compared to the reference compound U-50488 []. This finding underscores the successful application of conformational analysis in identifying potent opioid ligands.

    Relevance: Similar to 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide, this compound retains the 2-(3,4-dichlorophenyl)acetamide core. The significant difference lies in the substitution pattern at the nitrogen atom. The presence of a methyl group and a (1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl group in compound (8) contributes to its potent kappa opioid agonistic activity []. This highlights the substantial impact of the nitrogen substituent's size and stereochemistry on the pharmacological profile of these acetamide derivatives.

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide (13)

    Compound Description: This compound was identified as a lead compound in a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring various N-acyl, N-alkyl, and amino function modifications []. The identification of this lead compound paved the way for synthesizing and evaluating further analogues with different substituents at the C1 position.

    Relevance: Like 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide, this compound shares the 2-(3,4-dichlorophenyl)acetamide core structure. The inclusion of a methyl group and a (1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl group as substituents at the nitrogen atom distinguishes this compound []. These modifications were explored to improve the compound's potency and selectivity toward the kappa opioid receptor.

2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (48)

    Compound Description: This racemic compound exhibited potent in vitro activity as a kappa opioid agonist and demonstrated significant in vivo analgesic effects in a mouse model of pain []. It represented a significant advancement in the pursuit of potent and selective kappa opioid agonists.

    Relevance: 2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (48), like the target compound 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide, features the 2-(3,4-dichlorophenyl)acetamide core and a pyrrolidine ring in its structure. The variation in the linker and the presence of a 3-aminophenyl group in compound (48) illustrate the exploration of different substituents to optimize its interaction with the kappa opioid receptor []. This reinforces the concept that even minor structural modifications can significantly impact a compound's pharmacological properties.

2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1)

    Compound Description: This compound served as a starting point for developing conformationally restricted sigma receptor ligands [, ]. Its structure was incorporated into various cyclic systems, including piperazines, homopiperazines, and bicyclic amines, to investigate the impact of conformational restriction on sigma receptor binding affinity.

1-[2-(3,4-dichlorophenyl)ethyl]-4-alkylpiperazines

    Compound Description: This class of compounds, derived from the lead compound 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1), explores the effects of incorporating the pharmacophore into a piperazine ring []. The study of these compounds revealed that the orientation of the nitrogen lone pair in the piperazine ring significantly influences binding affinity to sigma receptors.

    Relevance: Comparing these compounds to 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide provides insights into the impact of nitrogen atom placement and orientation within the structure. The higher binding affinity observed with certain nitrogen lone pair orientations in the piperazine derivatives highlights the importance of spatial arrangement for effective interaction with the sigma receptor [].

1,4-Diazabicyclo[4.3.0]nonanes (12)

    Compound Description: This class of conformationally restricted analogues of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1) exhibited high binding affinity to sigma receptors []. Their structure suggests that they mimic the active conformation of the parent compound when bound to the sigma receptor. Interestingly, these compounds showed enantioselectivity, with one enantiomer exhibiting higher binding affinity.

    Relevance: Comparing the structure of these compounds to 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide emphasizes the significance of conformational restriction in achieving high sigma receptor binding affinity. The 1,4-diazabicyclo[4.3.0]nonanes (12) restrict the flexibility of the parent compound while presenting the pharmacophoric elements in a defined spatial arrangement []. This observation suggests that designing conformationally constrained analogues of the target compound might enhance its interaction with the sigma receptor.

    Compound Description: These compounds constrain the 3,4-dichlorophenyl and N-methyl groups of the lead compound, 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1), into a gauche orientation []. Binding data suggested that this particular conformation favors strong interactions with sigma receptors.

    Relevance: Like 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide, these compounds incorporate the 3,4-dichlorophenyl and pyrrolidine moieties, highlighting the exploration of different linking strategies to understand their impact on sigma receptor binding. The high binding affinity observed with these constrained analogues emphasizes the importance of the relative orientation between the 3,4-dichlorophenyl and the nitrogen-containing groups for optimal sigma receptor interaction [].

Polyamines based on N-[2-(3,4-dichlorophenyl)-ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3)

    Compound Description: This series of polyamines, developed to explore sigma receptor subtype selectivity, revealed crucial structure-activity relationships []. The study showed that increasing the number of nitrogen atoms generally decreased affinity for sigma-1 and sigma-2 subtypes but increased selectivity for sigma-2. Furthermore, internitrogen spacing significantly affected binding affinity and subtype selectivity.

    Relevance: Like 2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide, these polyamines share the 2-(3,4-dichlorophenyl)ethyl and pyrrolidine structural features. By systematically varying the number and position of nitrogen atoms within the molecule, researchers gained valuable insights into the structural features governing selectivity between sigma receptor subtypes []. This knowledge is crucial for designing compounds with targeted activity profiles.

Properties

Product Name

2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide

IUPAC Name

2-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

InChI

InChI=1S/C14H12Cl2N2O/c15-12-2-1-11(7-13(12)16)8-14(19)18-9-10-3-5-17-6-4-10/h1-7H,8-9H2,(H,18,19)

InChI Key

IAEGOEDYLCRHCB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)NCC2=CC=NC=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NCC2=CC=NC=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.